2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid
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Overview
Description
2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid is a compound that combines the properties of a polyether and a dicarboxylic acid This compound is known for its versatility and is used in various industrial and scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol typically involves the ethoxylation of ethylene glycol. This process includes the reaction of ethylene oxide with ethylene glycol under controlled conditions to produce the desired polyether. The reaction is usually catalyzed by a base such as sodium hydroxide and conducted at elevated temperatures and pressures to ensure complete conversion.
Pentanedioic acid can be synthesized through the oxidation of cyclopentane or by the hydrolysis of adipic acid. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or nitric acid.
Industrial Production Methods
In industrial settings, the production of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol involves large-scale ethoxylation reactors where ethylene oxide is reacted with ethylene glycol in the presence of a catalyst. The process is carefully monitored to control the degree of ethoxylation and ensure the production of a consistent product.
Pentanedioic acid is produced industrially through the catalytic oxidation of cyclopentane or the hydrolysis of adipic acid. These processes are carried out in large reactors with continuous monitoring of reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Hydroxyethoxy)ethoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Etherification: Formation of ethers through reaction with alkyl halides.
Pentanedioic acid primarily undergoes:
Reduction: Reduction to form pentanediol.
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Esterification: Esters.
Reduction: Alcohols.
Scientific Research Applications
2-[2-(2-Hydroxyethoxy)ethoxy]ethanol and pentanedioic acid have numerous applications in scientific research:
Chemistry: Used as solvents, reagents, and intermediates in organic synthesis.
Biology: Employed in the preparation of biocompatible materials and as components in drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as excipients in drug formulations.
Industry: Applied in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 2-[2-(2-Hydroxyethoxy)ethoxy]ethanol involves its ability to form hydrogen bonds due to the presence of hydroxyl groups. This property makes it an effective solvent and reagent in various chemical reactions. Pentanedioic acid acts as a dicarboxylic acid, participating in reactions that involve the formation of esters, amides, and other derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: A similar polyether compound used as a solvent and in various industrial applications.
Diethylene glycol: Another polyether with similar properties but different molecular structure.
Adipic acid: A dicarboxylic acid similar to pentanedioic acid but with a longer carbon chain.
Uniqueness
2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid is unique due to its combination of polyether and dicarboxylic acid properties, making it versatile for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
179761-35-4 |
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Molecular Formula |
C11H22O8 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethanol;pentanedioic acid |
InChI |
InChI=1S/C6H14O4.C5H8O4/c7-1-3-9-5-6-10-4-2-8;6-4(7)2-1-3-5(8)9/h7-8H,1-6H2;1-3H2,(H,6,7)(H,8,9) |
InChI Key |
SBUMCKKGDYMCGJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CC(=O)O.C(COCCOCCO)O |
Origin of Product |
United States |
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